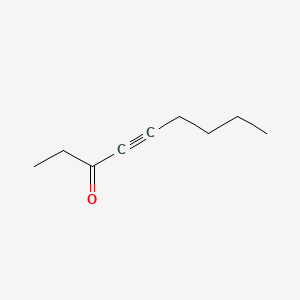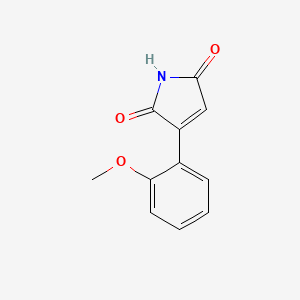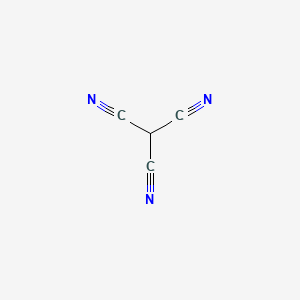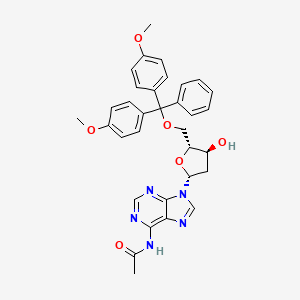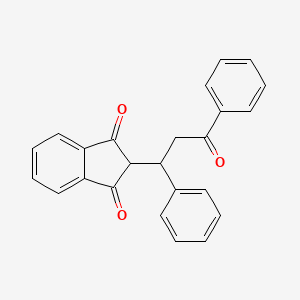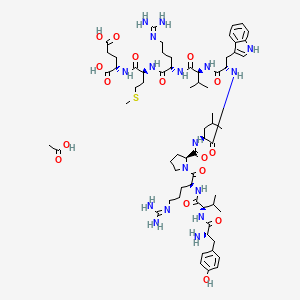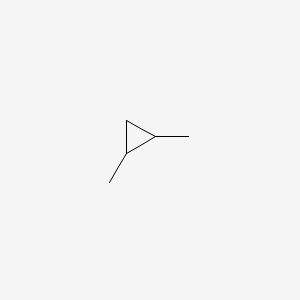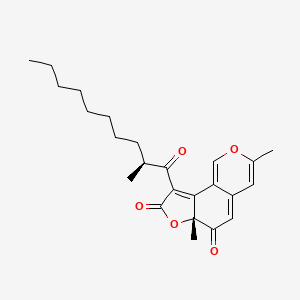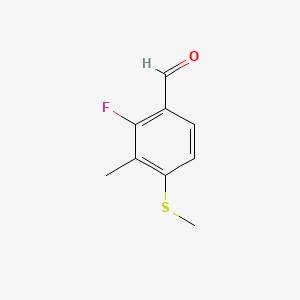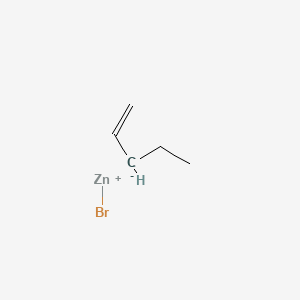
Spiro(4.4)nona-1,3,6-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(4.4)nona-1,3,6-triene is an organic compound with the molecular formula C₉H₁₀. It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound is particularly interesting due to its spiroconjugation, where the π-systems of the rings interact through space, leading to unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Spiro(4.4)nona-1,3,6-triene can be synthesized through various methods. One common approach involves the reaction of cyclopentadienide anion with 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane. This reaction proceeds under specific conditions to yield the desired spiro compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Spiro(4.4)nona-1,3,6-triene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced using common reducing agents, resulting in the addition of hydrogen or the removal of oxygen.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
Spiro(4.4)nona-1,3,6-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study spiroconjugation and its effects on molecular properties.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological molecules and their interactions.
Industry: This compound is used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism by which Spiro(4.4)nona-1,3,6-triene exerts its effects is primarily through spiroconjugation. This involves the interaction of the π-systems of the rings through space, leading to unique electronic properties. These interactions can influence the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro(4.4)nonatetraene: Another spiro compound with similar structural features but different electronic properties due to the presence of additional double bonds.
Cyclopentadiene: A simpler compound that serves as a building block for more complex spiro compounds.
Uniqueness
Spiro(4.4)nona-1,3,6-triene is unique due to its specific spiroconjugation, which imparts distinct electronic and chemical properties not found in other similar compounds. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
766-30-3 |
|---|---|
Molekularformel |
C9H10 |
Molekulargewicht |
118.18 g/mol |
IUPAC-Name |
spiro[4.4]nona-1,3,8-triene |
InChI |
InChI=1S/C9H10/c1-2-6-9(5-1)7-3-4-8-9/h1-3,5-7H,4,8H2 |
InChI-Schlüssel |
XBYHECVQHVXVGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C=C1)C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,10-Diphenylindeno[2,1-a]indene](/img/structure/B14754240.png)
![5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14754248.png)
